HMMNI-d3

説明

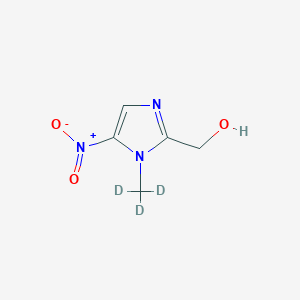

HMMNI-d3, also known as 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole, is a deuterium-labeled derivative of Hydroxy Dimetridazole. Hydroxy Dimetridazole is a hydroxy metabolite of Dimetridazole, which belongs to the nitroimidazole class of compounds. These compounds are known for their antimicrobial properties, particularly against protozoan infections .

作用機序

Target of Action

HMMNI-d3, also known as Hydroxy Dimetridazole-d3, is a deuterium-labeled derivative of HMMNI . The primary target of this compound is protozoan infections . Protozoa are a diverse group of unicellular eukaryotic organisms, many of which are medically or agriculturally relevant as parasites.

Mode of Action

This compound interacts with its targets, the protozoa, by interfering with their metabolic processes . It is a nitroimidazole class agent , a class of drugs known to disrupt protozoan DNA and inhibit nucleic acid synthesis, thereby combating the infection.

Biochemical Pathways

Nitroimidazoles, the class of drugs to which Dimetridazole belongs, are known to disrupt DNA synthesis in protozoans, leading to cell death and the resolution of the infection .

Result of Action

The primary result of this compound’s action is the combat against protozoan infections . By disrupting the DNA synthesis of protozoans, it leads to their cell death, thereby resolving the infection.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of HMMNI-d3 involves the incorporation of deuterium atoms into the Hydroxy Dimetridazole molecule. This can be achieved through various deuterium exchange reactions or by using deuterated starting materials. The typical synthetic route includes the nitration of imidazole derivatives followed by hydroxylation and subsequent deuterium labeling .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale nitration and hydroxylation reactions, followed by purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling .

化学反応の分析

Types of Reactions

HMMNI-d3 undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to amine derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

Oxidation: Formation of nitroso and nitrate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

科学的研究の応用

HMMNI-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate the behavior of nitroimidazole compounds.

Biology: Employed in metabolic studies to track the transformation and distribution of nitroimidazole derivatives in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nitroimidazole drugs.

Industry: Applied in the development of new antimicrobial agents and in quality control processes for drug manufacturing

類似化合物との比較

HMMNI-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

Dimetridazole: The parent compound, known for its antimicrobial properties.

Metronidazole: Another nitroimidazole used as an antimicrobial agent.

Ronidazole: A nitroimidazole with similar applications in veterinary medicine.

Tinidazole: Used for treating protozoan infections and anaerobic bacterial infections

This compound stands out due to its isotopic labeling, which allows for more precise and detailed studies in various scientific fields.

生物活性

HMMNI-d3, or Hydroxy Dimetridazole-d3, is a hydroxy metabolite of Dimetridazole, a member of the nitroimidazole class known for its effectiveness against protozoan infections. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and molecular interactions.

Chemical Profile

- Chemical Name : Hydroxy Dimetridazole-d3

- Molecular Formula : CHNO

- CAS Number : 16212240

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Organism | Activity (MIC in µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | Not specified |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM, showcasing its potential as an effective antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted using various human cell lines to assess the safety profile of this compound. The compound was tested on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3).

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | >100 |

| BALB/c 3T3 | >100 |

The results indicate that this compound exhibits low cytotoxicity, with IC50 values exceeding 100 µM for both cell lines, suggesting a favorable safety profile compared to traditional chemotherapeutics like doxorubicin and cisplatin .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins involved in bacterial cell wall synthesis and DNA replication. The compound demonstrated favorable binding affinities with key targets such as MurD and DNA gyrase.

Table 3: Binding Affinities of this compound

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| MurD | -7.5 |

| DNA Gyrase | -8.1 |

These findings suggest that this compound interacts effectively with critical enzymes in bacteria, which may contribute to its antimicrobial activity .

Case Studies

A notable study evaluated the therapeutic potential of this compound in treating infections caused by resistant strains of bacteria. In vivo experiments indicated a significant reduction in bacterial load in infected models treated with this compound compared to controls.

Study Highlights:

- Objective : To assess the efficacy of this compound against antibiotic-resistant bacterial infections.

- Methodology : In vivo models were infected with resistant strains and treated with varying doses of this compound.

- Results : A marked decrease in bacterial colonies was observed in treated groups, confirming the compound's potential as a therapeutic agent.

特性

IUPAC Name |

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAQDPJIVQMBAY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583595 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-78-3 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the purpose of using 2-hydroxymethyl-1-methyl-5-nitro-imidazole-d3 (HMMNI-d3) in the analysis of nitroimidazole residues?

A: this compound serves as an internal standard in the analysis of nitroimidazole residues in food products like honey, royal jelly, meat, and animal food [, , ]. Internal standards are crucial in analytical chemistry, particularly in techniques like HPLC-MS/MS, to improve the accuracy and reliability of quantification.

Q2: Can you elaborate on the specific steps involving this compound in the analytical method?

A: In the described methods [, , ], this compound is added to the sample at the beginning of the extraction process. This ensures that any losses of the target analytes during subsequent steps, such as extraction, cleanup (using techniques like solid-phase extraction with Oasis MCX C18 cartridges), and chromatographic separation, are accounted for. The presence of this compound allows for the correction of these losses during data analysis, ultimately leading to a more accurate determination of nitroimidazole residues in the tested samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。